molecular formula C9H9NO2 B105799 6-Methoxyisoindolin-1-one CAS No. 132680-54-7

6-Methoxyisoindolin-1-one

Cat. No.: B105799
CAS No.: 132680-54-7
M. Wt: 163.17 g/mol
InChI Key: JHEFFTKSFOORGS-UHFFFAOYSA-N
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Description

6-Methoxyisoindolin-1-one is a high-purity chemical compound featuring the privileged isoindolinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This building block is valued for its role as a core structure in the synthesis of novel bioactive molecules. The isoindolin-1-one pharmacophore is extensively researched for its diverse biological activities. These activities include potential as an urease inhibitor , which is a target for treating infections caused by Helicobacter pylori . Furthermore, this scaffold is found in compounds investigated for antiviral properties , particularly against the Tobacco Mosaic Virus (TMV), and has been isolated from natural sources for this purpose . The structural motif is also explored in the development of anticancer agents and serves as a key intermediate in asymmetric synthesis for creating more complex, enantiomerically pure molecules . Researchers utilize this compound in various fields, including as a precursor in the synthesis of clinical drugs and in the development of new synthetic methodologies, such as Brønsted acid catalysis and multicomponent reactions . Please note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the specific Certificate of Analysis for detailed quality control data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-7-3-2-6-5-10-9(11)8(6)4-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEFFTKSFOORGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554124
Record name 6-Methoxy-2,3-dihydro-1H-isoindol-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132680-54-7
Record name 6-Methoxy-2,3-dihydro-1H-isoindol-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2,3-dihydro-isoindol-1-one
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Advanced Synthetic Methodologies for 6 Methoxyisoindolin 1 One and Its Analogues

Strategies for the Construction of the Isoindolin-1-one (B1195906) Ring System

The construction of the bicyclic isoindolin-1-one core can be broadly categorized into two main approaches: the modification of pre-existing phthalimide or phthalimidine structures, and the de novo construction of the lactam and/or the aromatic ring through various catalytic and non-catalytic cyclization strategies. researchgate.netresearchgate.net

A straightforward route to isoindolin-1-ones involves the chemical modification of readily available phthalimide derivatives. Reduction of one of the two carbonyl groups of a phthalimide is a common strategy. For instance, the reduction of unsubstituted phthalimide using diborane has been shown to yield 2,3-dihydro-1H-isoindol-1-one (an isoindolinone) as the primary product. conicet.gov.ar Similarly, electrochemical methods offer a controllable way to reduce cyclic imides, like phthalimides, to produce hydroxylactams and lactams by tuning the electric current and reaction time. organic-chemistry.org

Another approach involves the photodecarboxylative addition of carboxylates to phthalimide derivatives in aqueous media, which yields 3-hydroxy-isoindolin-1-one derivatives. researchgate.net These intermediates can then be further functionalized. While the reduction of N-substituted phthalimides often leads to the corresponding N-substituted isoindolines by reducing both carbonyl groups, careful selection of reagents and conditions can favor the formation of the lactam. conicet.gov.aracs.org

Table 1: Selected Methods for Isoindolinone Synthesis from Phthalimide Derivatives

Starting Material Reagent/Condition Product Type Reference
Phthalimide Diborane (B₂H₆) in THF Isoindolin-1-one conicet.gov.ar
Cyclic Imides Electrochemical Reduction (Undivided cell, carbon electrodes) Hydroxylactams, Lactams organic-chemistry.org

Modern synthetic chemistry increasingly relies on the construction of the isoindolinone core through cyclization reactions, which build the lactam ring onto a pre-existing aromatic system. These methods, particularly those employing transition-metal catalysis, offer high efficiency and broad substrate scope. researchgate.netresearchgate.net

Transition-metal catalyzed C-H activation has emerged as a powerful tool for isoindolinone synthesis due to its atom and step economy. nih.gov This strategy involves the direct functionalization of a C-H bond on the aromatic ring, typically ortho to a directing group, followed by annulation to form the lactam ring.

Rhodium, palladium, and ruthenium catalysts are commonly employed. For example, rhodium complexes can catalyze the annulation of N-benzoylsulfonamides with olefins or diazoacetates to produce a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov Ruthenium-catalyzed methods can merge C–H activation with the strain-release of 1,2-oxazetidines to construct isoindolinone scaffolds from benzoic acids, providing a sustainable alternative that avoids harsh oxidants. organic-chemistry.orgacs.org Palladium catalysis has been used for the C-H functionalization of carboxamides with carboxylic acids or anhydrides under redox-neutral conditions, tolerating a diversity of functional groups. nih.gov

Table 2: C-H Activation Strategies for Isoindolinone Synthesis

Catalyst System Starting Materials Key Features Reference
Rhodium [{RhCl₂Cp*}₂] N-benzoylsulfonamides, Olefins/Diazoacetate Broad compatibility with terminal and internal olefins. nih.gov
Ruthenium [{Ru(p-cymene)Cl₂}₂] Benzoic acids, 1,2-Oxazetidines Merges C-H activation with strain-release; avoids external oxidants. organic-chemistry.orgacs.org

Palladium- and copper-catalyzed cross-coupling reactions provide versatile pathways to isoindolinones. These methods typically involve the intramolecular cyclization of a pre-functionalized aromatic substrate.

A notable example is the palladium-catalyzed asymmetric aza-Heck/Suzuki coupling of O-phenyl hydroxamic ethers with arylboronic acids. acs.org This protocol, using a palladium catalyst with chiral phosphoramidite ligands, yields chiral isoindolinones with high enantioselectivity under mild conditions. acs.org Another approach utilizes a copper-catalyzed tandem sequence involving desilylation, cross-coupling, and hydroamidation. Starting from 2-iodobenzamides and (silyl)alkynes, this method produces 3-methylene-isoindolin-1-ones in high yields and short reaction times under aqueous phase-transfer conditions.

Carbonylation reactions introduce a carbonyl group, which becomes the lactam carbonyl of the isoindolinone ring. Palladium catalysis is central to many of these transformations. A palladium-catalyzed cascade carbonylation of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes has been developed to synthesize fused isoindolinone derivatives. acs.orgnih.gov This process incorporates two carbonyl groups in a single step, forming multiple carbon-carbon and carbon-heteroatom bonds. acs.org

Gas-free methods have also been developed, such as the palladium-catalyzed C-H carbonylation of benzylamines using benzene-1,3,5-triyl triformate (TFBen) as a convenient carbon monoxide surrogate. organic-chemistry.org Furthermore, cobalt-catalyzed enantioselective C-H carbonylation has been shown to produce a diverse range of chiral isoindolinones with high yields and excellent enantioselectivities, demonstrating its utility in the asymmetric synthesis of biologically active molecules. bohrium.com

Condensation reactions offer direct routes to the isoindolinone core by combining multiple components in a single pot. One such method involves the indium-mediated reductive condensation of various nitroarenes with o-phthalaldehyde (B127526). semanticscholar.org In this one-pot reaction, the nitro group is reduced and subsequently cyclizes with the dialdehyde to form the isoindolin-1-one structure. semanticscholar.org

Another innovative approach is a tin powder-promoted cascade reaction involving the condensation, allylation, and lactamization of 2-formylbenzoic acids, hydrazides, and allyl bromides. This method efficiently produces isoindolinones in good to excellent yields under mild conditions without the need for additional catalysts. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
6-Methoxyisoindolin-1-one
Phthalimide
Phthalimidine
2,3-dihydro-1H-isoindol-1-one
N-benzoylsulfonamide
Benzoic acid
1,2-oxazetidine
Carboxamide
O-phenyl hydroxamic ether
2-iodobenzamide
2-bromo-N-(2-iodophenyl)benzamide
Benzylamine
Benzene-1,3,5-triyl triformate
Nitroarene
o-phthalaldehyde
2-formylbenzoic acid
Hydrazide

Lactam and/or Aromatic Ring Construction via Catalytic and Non-Catalytic Methods

Addition and Formal Cycloaddition Reactions

The construction of the isoindolinone core and related heterocyclic systems can be efficiently achieved through formal cycloaddition reactions. These reactions, while not always involving a concerted mechanism, result in the formation of a new ring from two separate reactants.

One such approach is the base-promoted formal [4+2] cycloaddition, which can be used to synthesize complex fused-ring systems. For instance, the reaction of (Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes with allenoates, promoted by a base like cesium carbonate, proceeds through a sequence of a Michael addition, an aldol condensation, and an isomerization to yield functionalized acridines researchgate.net. This strategy highlights how a bifunctional precursor can be engaged in a cascade reaction to build complex heterocyclic scaffolds.

Furthermore, formal [4+1] cycloaddition reactions provide a direct route to spirocyclic structures. A notable example is the reaction between 3-chlorooxindole and o-quinone methides (o-QMs), which are generated in situ under mild conditions nih.gov. In this process, the 3-chlorooxindole acts as a nucleophile, attacking the o-QM to form a zwitterionic intermediate. Subsequent intramolecular cyclization with the elimination of HCl affords the spirocyclic oxindole product in excellent yields nih.gov. This methodology is characterized by its high atom economy and broad substrate scope .

Metal-Free Synthetic Approaches

Increasingly, synthetic chemistry has moved towards methods that avoid the use of transition metals to enhance sustainability and reduce costs. Metal-free approaches for the synthesis of nitrogen-containing heterocycles often rely on the use of common reagents, organocatalysts, or external energy sources like visible light mdpi.com.

Base-promoted reactions offer a powerful metal-free strategy for synthesizing isoindolinone derivatives. A key example involves the arylation of 3-methylene isoindolinones with aryl diazonium salts to access 3-benzyl-3-methoxyisoindolin-1-ones univ-lille.fr. In this transformation, the presence of a base is crucial. It is proposed that the base facilitates the addition of a solvent molecule, such as methanol, to the diazonium salt. This leads to the formation of a diazoether intermediate, which then generates an aryl radical that continues the reaction pathway univ-lille.fr. This base-promoted mechanism can proceed efficiently even in the absence of light univ-lille.frresearchgate.net.

Another effective base-promoted method involves cascade reactions for the synthesis of 3,3-dialkylated isoindolin-1-ones. Using a simple and inexpensive base like potassium carbonate (K₂CO₃), a sequence of up to six elemental steps can be combined in a single pot, demonstrating high efficiency figshare.com.

Table 1: Base-Promoted Synthesis of 3-Benzyl-3-Methoxyisoindolin-1-one Derivatives univ-lille.frresearchgate.net
ReactantsBaseConditionsYield
3-Methylene Isoindolinone + Aryl Diazonium SaltNa₂CO₃Methanol, No Irradiation75%
3-Methylene Isoindolinone + Aryl Diazonium SaltNoneMethanol, No Irradiation0%

Visible light has emerged as a mild and effective energy source for promoting organic reactions, often allowing for transformations that are difficult to achieve under thermal conditions nih.gov. In the synthesis of 3-benzyl-3-methoxyisoindolin-1-ones from 3-methylene isoindolinones and aryl diazonium salts, visible light irradiation can significantly enhance the reaction rate, even in the absence of a photocatalyst univ-lille.frresearchgate.net. While the reaction can proceed with a base alone, the addition of light provides an alternative or enhanced initiation pathway univ-lille.fr.

The broader field of visible-light photoredox catalysis has enabled numerous syntheses of nitrogen heterocycles. For example, the direct oxidative cyclization of aromatic enamines with alkynes can be achieved using visible light in conjunction with a copper catalyst to produce multisubstituted quinoline derivatives under mild conditions nih.gov. Similarly, metal-free photocatalytic systems, using organic dyes, have been developed for complex transformations like the conversion of methylarenes into aryl nitriles, demonstrating the power of light to drive challenging C-H functionalization reactions amazonaws.com.

Table 2: Effect of Visible Light on Isoindolinone Synthesis univ-lille.frresearchgate.net
ReactantsBaseConditionsYield
3-Methylene Isoindolinone + Aryl Diazonium SaltNa₂CO₃Methanol, Blue Light Irradiation80%
3-Methylene Isoindolinone + Aryl Diazonium SaltNoneMethanol, Blue Light Irradiation21%

One-Pot Synthesis Procedures

One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly valued for their efficiency, reduced waste, and simplified workflows. Such procedures have been successfully developed for the synthesis of substituted isoindolin-1-ones beilstein-journals.orgnih.gov. These methods often combine complex bond-forming events into a single, streamlined operation mdpi.com.

A robust one-pot method for synthesizing a variety of 3-substituted isoindolin-1-ones involves the directed ortho-lithiation of N'-benzyl-N,N-dimethylureas beilstein-journals.orgnih.gov. In this process, treatment of the urea starting material with a strong base, typically tert-butyllithium (t-BuLi), in an anhydrous solvent like tetrahydrofuran (THF) generates a dianion. This intermediate is then reacted with a wide range of electrophiles, such as aldehydes, ketones, or esters nih.govrsc.org. The subsequent cyclization occurs upon workup, affording the desired 3-substituted isoindolin-1-one in high yields beilstein-journals.orgnih.gov. This method allows for significant variation at the 3-position of the isoindolinone ring by simply changing the electrophile used.

Table 3: One-Pot Synthesis of 3-Substituted Isoindolin-1-ones via Lithiation beilstein-journals.orgnih.gov
Starting UreaElectrophileProductYield
N'-(4-Methoxybenzyl)-N,N-dimethylureaBenzaldehyde3-(Hydroxy(phenyl)methyl)-6-methoxyisoindolin-1-one85%
N'-Benzyl-N,N-dimethylureaAcetone3-(1-Hydroxy-1-methylethyl)isoindolin-1-one87%
N'-Benzyl-N,N-dimethylureaEthyl benzoate3-Benzoyl-3-hydroxyisoindolin-1-one80%
N'-(4-Methoxybenzyl)-N,N-dimethylureaDimethylformamide (DMF)3-Hydroxy-6-methoxyisoindolin-1-one82%

Regio- and Stereoselective Synthesis of this compound Derivatives

Achieving control over regioselectivity and stereoselectivity is a central goal in modern organic synthesis, particularly for producing biologically active molecules. For isoindolinone derivatives, electrophilic cyclization represents a powerful strategy for this purpose nih.govcapes.gov.br.

This methodology utilizes o-(1-alkynyl)benzamides as precursors, which can be cyclized in the presence of an electrophile to form the isoindolinone ring nih.gov. Reagents such as iodine monochloride (ICl), molecular iodine (I₂), and N-bromosuccinimide (NBS) are effective electrophiles for this transformation. The reaction proceeds under very mild conditions and provides good to excellent yields of the desired products nih.govcapes.gov.br. The nature of the substituent on the alkyne and the nitrogen atom, as well as the choice of electrophile, can influence the outcome and regioselectivity of the cyclization. This method has proven versatile, accommodating a variety of functional groups, and has been successfully applied to the synthesis of natural products like the alkaloid cepharanone B nih.gov.

Table 4: Regioselective Synthesis of Isoindolinones by Electrophilic Cyclization nih.gov
Substrate (o-(1-Alkynyl)benzamide)ElectrophileProductYield
N-Benzyl-2-(phenylethynyl)benzamideI₂(E)-N-Benzyl-3-(iodobenzylidene)isoindolin-1-one94%
N-Benzyl-2-(hex-1-yn-1-yl)benzamideICl(Z)-N-Benzyl-3-(1-chloro-1-iodohex-1-en-2-yl)isoindolin-1-one85%
N-(4-Methoxyphenyl)-2-(phenylethynyl)benzamideNBS(E)-3-(Bromobenzylidene)-N-(4-methoxyphenyl)isoindolin-1-one92%

Control of Stereoisomer Formation

The biological activity of isoindolinone derivatives is often dependent on their stereochemistry at the C3 position. Consequently, the development of asymmetric synthetic methods to control the formation of specific stereoisomers is a primary focus of contemporary research. Chiral phase-transfer catalysis (PTC) has emerged as a powerful strategy for establishing this stereocontrol. nih.govscilit.com

This approach typically involves a cascade reaction, such as an intramolecular aza-Mannich reaction, catalyzed by chiral, non-racemic catalysts. mdpi.com Bifunctional catalysts, particularly ammonium salts derived from cinchona alkaloids (like quinine and quinidine) or other chiral backbones like trans-1,2-cyclohexanediamine, are highly effective. nih.govresearchgate.net These catalysts create a chiral environment that directs the nucleophilic attack on an imine intermediate, leading to the preferential formation of one enantiomer over the other. Through the careful selection of the catalyst, solvent, and base, high yields and moderate to excellent enantiomeric excesses (ee) can be achieved. researchgate.net In some cases, the enantiopurity of the product can be further enhanced through crystallization processes. nih.govuantwerpen.be

Table 1: Efficacy of Chiral Phase-Transfer Catalysts in Asymmetric Isoindolinone Synthesis

Catalyst Type Reaction Enantiomeric Excess (ee) Reference
Bifunctional Urea-Quinine Cascade reaction with active methylene compounds Up to 93% (after crystallization) researchgate.net
Bifunctional Ammonium Salts (from trans-1,2-cyclohexanediamine) Cascade reaction of 2-acetylbenzonitrile Up to 96% (after crystallization) nih.gov
Takemoto's Bifunctional Organocatalyst Asymmetric aza-Mannich/lactamization Up to 98% mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edunovonesis.com These principles are increasingly being applied to the synthesis of isoindolinones to create more sustainable and environmentally friendly manufacturing routes.

Utilization of Biocompatible Ligands

A core tenet of green chemistry is the use of less hazardous and renewable materials. yale.edu While specific use of d-Glucosamine as a ligand in this compound synthesis is not prominently documented, the field is moving towards using organocatalysts, which are often derived from natural and biocompatible sources. For instance, the cinchona alkaloids used in asymmetric synthesis are natural products. These organocatalysts offer a more sustainable alternative to heavy-metal catalysts, reducing toxicity and environmental impact. novonesis.com The use of such biocompatible chiral molecules aligns with the green chemistry goal of designing safer chemical syntheses.

Catalyst-Free and Environmentally Benign Protocols

Significant progress has been made in developing catalyst-free synthetic routes to isoindolinones, often using water as an environmentally benign solvent. researchgate.net One notable method is a three-component reaction involving a phthalaldehydic acid (such as 2-formylbenzoic acid), a primary amine, and a suitable nucleophile. This reaction proceeds efficiently in water without the need for a catalyst, producing the desired isoindolinone derivative with water as the only byproduct. researchgate.net This approach offers numerous advantages, including operational simplicity, a clean reaction profile, and adherence to green chemistry principles.

Other environmentally benign protocols involve the use of mild reagents and conditions. For example, efficient one-pot syntheses have been developed that proceed under metal-free conditions, utilizing reagents like chlorosulfonyl isocyanate in mild solvents, which simplifies purification and reduces metallic waste. nih.gov

Table 2: Examples of Catalyst-Free Reactions for Isoindolinone Synthesis

Reactants Solvent Conditions Key Advantage Reference
2-Formylbenzoic acid, primary amine, acetophenone Water Catalyst-free Only water as byproduct researchgate.net
Phthalaldehydic acid, primary amine, 1H-indole Water Catalyst-free, one-pot Environmentally friendly, clean reaction
2-Benzoylbenzoic acid, alcohols, chlorosulfonyl isocyanate Dichloromethane Metal-free, mild Sustainable and effective nih.gov

Synthetic Applications of this compound as an Intermediate

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of more complex, biologically active molecules. researchgate.netillinois.edu Its rigid bicyclic structure provides a reliable scaffold upon which additional functional groups and molecular complexity can be built to target various biological pathways. nih.govnih.gov

One significant application is in the development of novel histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. nih.gov The isoindolinone core is used as a foundational structure, which is then elaborated with other chemical moieties to create potent and selective inhibitors. Furthermore, this compound and its derivatives are utilized in the synthesis of compounds targeting other protein classes, demonstrating its versatility as a starting material in drug discovery programs. nih.gov

Table 3: Molecules Synthesized Using this compound as an Intermediate

Starting Material Resulting Compound Class Therapeutic Target/Application Reference
This compound Isoindolinone derivatives Histone Deacetylase (HDAC) Inhibition nih.gov
This compound Complex heterocyclic systems Protein Kinase Inhibition

Derivatization and Functionalization Studies of 6 Methoxyisoindolin 1 One

Introduction of Diverse Substituents on the Isoindolin-1-one (B1195906) Core

The introduction of a wide array of substituents onto the isoindolin-1-one framework is a primary method for creating diverse chemical libraries for drug discovery and other applications. beilstein-journals.org This can be achieved through various synthetic methodologies, including arylation and alkylation reactions.

Arylation of the 6-methoxyisoindolin-1-one core introduces aryl groups, which can significantly influence the compound's properties. Palladium-catalyzed cross-coupling reactions are a common method for this transformation. rsc.orgnih.gov For instance, a ruthenium-photoredox-mediated C-H arylation has been successfully applied to similar heterocyclic systems, suggesting its potential applicability to this compound. rsc.orgnih.gov This method utilizes an aryl diazonium salt as the arylating agent and proceeds under visible light at room temperature. acs.org Another approach involves the reaction of 3-methyleneisoindolin-1-ones with aryl diazonium salts in the presence of a ruthenium catalyst to yield 3-benzyl-3-hydroxyisoindolin-1-one derivatives. acs.org Furthermore, a photocatalyst-free method has been developed for the synthesis of 3-benzyl-3-methoxyisoindolin-1-ones from 3-methylene isoindolinones and aryl diazonium salts, highlighting the versatility of these starting materials in arylation reactions. researchgate.net

Alkylation introduces alkyl chains, while other functional group incorporations can add a variety of chemical properties to the this compound core. masterorganicchemistry.com Lithiation followed by reaction with an electrophile is a powerful tool for introducing substituents. beilstein-journals.orgresearchgate.netresearchgate.net For example, lithiation of N'-benzyl-N,N-dimethylureas with t-BuLi, followed by treatment with various electrophiles, affords 3-substituted isoindolin-1-ones in high yields. beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.netnih.govsemanticscholar.org This method has been used to introduce methyl, ethyl, and butyl groups, among others. beilstein-journals.orgresearchgate.netnih.gov

The following table summarizes the synthesis of various 3-substituted 4-methoxyisoindolin-1-ones via this lithiation-alkylation strategy: researchgate.netnih.gov

ProductElectrophileEYield (%)
9 MeIMe79
10 EtIEt84
11 BuBrBu72
12 H₂OH82
13 Ph₂COPh₂C(OH)81
14 (CH₂)₅CO(CH₂)₅C(OH)78
15 BuCOMeBuC(OH)Me78
16 PhCOMePhC(OH)Me80
17 4-MeOC₆H₄CHO4-MeOC₆H₄CH(OH)81
18 PhCHOPhCH(OH)80

Data sourced from multiple studies. researchgate.netnih.gov

Furthermore, N-alkylation of the isoindolin-1-one nitrogen is a common modification. For instance, 2-benzyl-6-methoxyisoindolin-1-one (B2847948) can be synthesized by treating this compound with sodium hydride and benzyl (B1604629) chloride. jocpr.com Other functional groups can be introduced by reacting the hydroxyl group of 2-benzyl-6-hydroxyisoindolin-1-one with various electrophiles. jocpr.com

Synthesis of Halogenated this compound Analogues

Halogenated analogues of this compound are of significant interest due to the unique properties that halogens impart, such as altered lipophilicity and metabolic stability. Several halogenated derivatives have been synthesized, including fluoro, chloro, and bromo analogues.

5-Fluoro-6-methoxyisoindolin-1-one : The synthesis of this compound has been reported, although specific details of the synthetic route are not readily available in the provided context.

7-Fluoro-6-methoxyisoindolin-1-one : This compound is commercially available and its synthesis has been documented. bldpharm.combldpharm.com

7-Bromo-6-methoxyisoindolin-1-one : This bromo-analogue is also a known compound, with its synthesis and properties reported. chemscene.com

5-Chloro-6-methoxyisoindolin-1-one : The synthesis of chloro-substituted isoindolinones has been described in the literature, including a 2-benzyl-5-chloro-3-(1H-indol-3-yl)isoindolin-1-one derivative. rsc.org

The following table lists some of the known halogenated analogues of this compound:

Compound NameCAS NumberMolecular Formula
7-Fluoro-6-methoxyisoindolin-1-one1007455-31-3C₉H₈FNO₂
7-Bromo-6-methoxyisoindolin-1-one1226879-79-3C₉H₈BrNO₂
4-Bromo-6-methoxyisoindolin-1-oneNot specifiedC₁₁H₁₀BrNO₂

Data sourced from chemical supplier databases and scientific literature. bldpharm.combldpharm.comchemscene.comchembk.com

Formation of Complex Molecular Architectures Featuring the this compound Moiety

The this compound scaffold can be incorporated into more complex molecular architectures, leading to novel compounds with potentially enhanced biological activities or unique material properties. Current time information in Bangalore, IN.uni-goettingen.denih.govnih.gov

Tandem annulation reactions are powerful strategies for constructing complex polycyclic systems in a single synthetic operation. frontiersin.orgd-nb.info While specific examples of tandem annulation directly on this compound are not detailed in the provided search results, related chemistries suggest its potential as a substrate. For instance, tandem annulation of 1,7-diynes has been used to assemble functionalized quinolin-2(1H)-ones, a process that showcases the power of such reactions in building complex heterocyclic structures. frontiersin.org The development of similar tandem processes involving the this compound core could provide access to novel and intricate molecular architectures.

Advanced Derivatization Reagents and Techniques

The field of organic synthesis is constantly evolving, with new reagents and techniques being developed to facilitate the derivatization of core structures like this compound. researchgate.net These advanced methods offer greater efficiency, selectivity, and functional group tolerance.

Common derivatization reactions fall into three main categories: acylation, alkylation, and silylation. gcms.cz

Alkylation Reagents : Reagents like dialkylacetals, diazoalkanes, and pentafluorobenzyl bromide (PFBBr) are used to introduce alkyl groups. research-solution.com

Acylation Reagents : These reagents, such as fluorinated anhydrides and acyl chlorides, introduce acyl groups and can enhance detectability in analytical techniques. research-solution.comresearchgate.net

Silylation Reagents : Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to introduce silyl (B83357) groups, which can increase volatility for gas chromatography. research-solution.com

Modern techniques often employ microwave irradiation to accelerate reactions, as demonstrated in the efficient synthesis of (Z)-3-methyleneisoindolin-1-ones. nih.gov This method utilizes a copper(II) acetate/DBU catalytic system and offers high stereoselectivity and good to moderate yields in short reaction times. nih.gov Such advanced techniques are highly applicable to the derivatization of this compound, enabling the rapid generation of diverse compound libraries.

Computational Chemistry and Theoretical Studies on 6 Methoxyisoindolin 1 One

Quantum Chemical Computations and DFT Studies

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of molecules. aps.orgresearchgate.net These methods solve approximations of the Schrödinger equation to provide information about molecular orbitals, electron density, and thermodynamic properties. aps.org For isoindolinone derivatives, DFT has been instrumental in various aspects of their chemical characterization.

Elucidation of Reaction Mechanisms and Pathways

DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, helping to identify transition states and intermediates and thereby elucidate reaction mechanisms. libretexts.org For instance, in the synthesis of substituted isoindolinones, DFT has been used to support proposed reaction pathways, such as those involving nitroaldol (Henry) reactions followed by cyclization and rearrangement. libretexts.org

One notable study on the asymmetric synthesis of 3-amino-substituted isoindolinones utilized the M06-2X functional with a polarizable continuum model (PCM) to account for solvent effects. This level of theory was used for geometry optimizations and Hessian computations to understand the enantioselective step of a tandem hemiaminal-heterocyclization-aza-Mannich reaction. Such calculations can provide a rationale for the mode of action of chiral catalysts and explain the observed stereoselectivity.

In another example, mechanistic studies on the formation of 3-benzyl-3-methoxyisoindolin-1-ones involved DFT calculations to shed light on the reaction mechanism, particularly in base- and visible-light-promoted transformations. researchgate.net These studies can reveal the energetics of different pathways, such as those involving radical intermediates or concerted processes.

A summary of representative DFT functionals and basis sets used in the study of isoindolinone-related systems is presented below.

Methodology Application Reference
M06-2X/6-311+G(d,p) with PCMElucidation of enantioselective reaction mechanisms nih.gov
B3LYP/6-31G*Optimization of molecular geometries for QSAR studies nih.gov
DFT CalculationsMechanistic investigation of base-catalyzed one-pot synthesis libretexts.org

Prediction of Molecular Interactions and Reactivity

Quantum chemical calculations can predict various molecular properties that are indicative of reactivity and intermolecular interactions. Parameters derived from the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are often used to understand the electronic behavior of molecules. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Docking Simulations in Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ambeed.com It is widely used in drug discovery to understand how a small molecule, such as an isoindolinone derivative, might interact with a biological target, typically a protein. ambeed.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability.

Numerous studies have employed molecular docking to investigate the potential biological activity of isoindolinone derivatives. For instance, various novel isoindolinone derivatives have been docked into the active sites of enzymes like histone deacetylases (HDACs) to rationalize their inhibitory potency. sigmaaldrich.com In one such study, molecular docking was performed to understand the high potency of certain isoindolinones as HDAC1 inhibitors, revealing key interactions with the enzyme's active site. sigmaaldrich.com

Similarly, derivatives of isoindoline-1,3-dione have been the subject of in silico studies, including molecular docking, to assess their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov These studies often report docking scores or binding affinities, which are estimates of the binding strength between the ligand and the protein.

While no specific molecular docking studies targeting 6-methoxyisoindolin-1-one have been found, the table below summarizes findings for related isoindolinone derivatives, illustrating the type of data generated in such investigations.

Compound Class Protein Target Key Findings Reference
Isoindolinone derivativesHistone Deacetylase 1 (HDAC1)Molecular docking helped to rationalize the high inhibitory potency. sigmaaldrich.com
1-H-isoindole-1,3(2H)-dione derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Docking scores suggested the formation of stable complexes with the enzymes. nih.gov
Isoindolinone derivativesPI3KγDocking revealed binding modes within the ATP pocket. nih.gov

Conformational Analysis and Stereochemical Assignments

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com Understanding the conformational preferences of a molecule is crucial as its three-dimensional shape often dictates its biological activity and physical properties. Computational methods, including molecular mechanics and quantum chemical calculations, are powerful tools for exploring the conformational landscape of a molecule and identifying its low-energy conformers. ethz.ch

For flexible molecules, a systematic search of the conformational space can be performed, followed by energy minimization of the identified conformers using DFT methods. This approach has been applied to various heterocyclic systems to understand their preferred shapes. For example, in a study of 5-benzylimidazolidin-4-one derivatives, a combination of X-ray crystallography and DFT calculations was used to analyze their conformations. ethz.ch

Circular Dichroism (CD) Investigations and Calculations

Circular dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. ntu.edu.sgjascoinc.com It is particularly useful for the study of chiral molecules, as they absorb left- and right-handed circularly polarized light differently. ntu.edu.sgjascoinc.com When combined with quantum chemical calculations, CD spectroscopy can be a powerful tool for determining the absolute configuration of chiral centers.

The process typically involves calculating the theoretical CD spectrum for a given enantiomer and comparing it to the experimental spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. This has been successfully applied to chiral isoindolinone derivatives. For example, the absolute configuration of a 3,3-disubstituted isoindolinone was determined using Vibrational Circular Dichroism (VCD) spectroscopy in conjunction with DFT calculations.

Although this compound itself is not chiral, the introduction of a stereocenter, for instance at the 3-position, would make it a target for such stereochemical investigations. The principles of CD spectroscopy and its application in assigning absolute configurations are well-established for the broader class of isoindolinones. up.pt

Biological Activity and Medicinal Chemistry of 6 Methoxyisoindolin 1 One Analogues

General Overview of Isoindolin-1-one (B1195906) Derivatives in Pharmaceutical Research

The isoindolin-1-one framework is a recurring motif in a wide array of naturally occurring compounds and synthetic molecules with significant therapeutic potential. nih.govontosight.ai This heterocyclic system is recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ontosight.airesearchgate.net Its structural rigidity and synthetic tractability make it an attractive scaffold for the design and development of novel therapeutic agents.

In the realm of pharmaceutical research, isoindolin-1-one derivatives have been investigated for a multitude of applications. They have shown promise in treating a range of conditions, from central nervous system (CNS) disorders and diabetes to various types of cancer. researchgate.netontosight.ai The versatility of the isoindolin-1-one core allows for the introduction of various substituents at different positions, enabling the fine-tuning of their biological and pharmacokinetic profiles. This has led to the identification of isoindolin-1-one-based compounds as inhibitors of enzymes, modulators of receptors, and agents that can interfere with protein-protein interactions. ontosight.aiacs.orgacs.org

Several clinically used drugs, such as the diuretic chlorthalidone (B1668885) and the immunomodulatory agent lenalidomide, feature the isoindolin-1-one core, underscoring the therapeutic relevance of this structural class. acs.orgmdpi.com The continued exploration of isoindolin-1-one derivatives in drug discovery programs highlights their importance and potential to yield new and effective treatments for a variety of diseases. ontosight.ainih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of 6-methoxyisoindolin-1-one analogues is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in deciphering the key structural features required for their interaction with biological targets and for optimizing their potency and selectivity.

Through extensive research, key pharmacophoric elements of isoindolin-1-one derivatives have been identified. The isoindolin-1-one core itself often serves as a crucial anchoring point within the binding site of a biological target. For instance, in the context of urease inhibition, the isoindolin-1-one moiety has been shown to interact with key residues in the active site of the enzyme. acs.org

The nature and position of substituents on the isoindolin-1-one scaffold are critical determinants of biological activity. For example, in a series of sedative-hypnotic agents, the 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one skeleton was identified as a key pharmacophore. jst.go.jp Similarly, for antiviral activity against Enterovirus A71, the 2-substitutedphenyl-isoindolin-1-one has been recognized as an important pharmacophoric unit. mdpi.com Furthermore, phosphorylated isoindolin-1-one derivatives have been explored as structural analogues of natural organic phosphates, suggesting that the introduction of a phosphonate (B1237965) group can create additional interaction points with phosphatases. tandfonline.com

Modifications of substituents on the isoindolin-1-one ring system have a profound impact on biological activity. These modifications can influence potency, selectivity, and pharmacokinetic properties.

For instance, in the development of urease inhibitors, introducing a substituted phenyl moiety on the nitrogen of the isoindolin-1-one was found to enhance biological activity. acs.org Specifically, bulkier groups at the meta and para positions of the phenyl ring led to more potent inhibition, likely due to favorable interactions with a hydrophobic pocket in the enzyme's active site. acs.org In another study, the presence of a hydroxyl group on isoquinolin-1(2H)-one derivatives, which are structurally related to isoindolin-1-ones, was found to be crucial for their activity as positive ago-allosteric modulators of the 5-HT2C receptor. nih.gov

The position of substituents also plays a critical role. For example, the introduction of an amino group at the C6-position of the isoindolin-1-one core slightly increased antiviral activity, whereas the same substitution at the C5-position resulted in a decrease in activity. mdpi.com Similarly, for sedative-hypnotic isoindolin-1-one derivatives, the nature of the substituent on the N-phenyl ring significantly influenced their hypnotic potency and safety margin. jst.go.jp

The following table summarizes the impact of various substituent modifications on the biological activity of isoindolin-1-one analogues based on several studies.

Scaffold Position Substituent Modification Observed Impact on Biological Activity Target/Application
N-atom of isoindolin-1-oneSubstituted phenyl moietyEnhanced activity, particularly with bulkier groups at meta and para positions. acs.orgUrease Inhibition
N-phenyl ringVarious substitutionsSignificantly influenced hypnotic potency and safety margin. jst.go.jpSedative-Hypnotic
C3 position2-(4-methyl-1-piperazinyl)-2-oxoethylPotent sedative-hypnotic activity with good water solubility. jst.go.jpSedative-Hypnotic
C5/C6 positionAmino groupSubstitution at C6 slightly increased antiviral activity, while at C5 it decreased activity. mdpi.comAntiviral (EV-A71)
Structurally related isoquinolin-1(2H)-onesHydroxyl groupCrucial for positive ago-allosteric modulator activity. nih.gov5-HT2C Receptor

In silico methods, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, have become indispensable tools for characterizing the SAR of isoindolin-1-one analogues. mdpi.comresearchgate.net These computational techniques provide valuable insights into the binding modes of these compounds and help in the rational design of new, more potent derivatives.

Molecular docking studies have been employed to predict the binding orientation of isoindolin-1-one derivatives within the active sites of their target proteins. For example, in the study of urease inhibitors, docking results were in good agreement with in vitro experimental data, providing a structural basis for the observed SAR. nih.gov Similarly, for inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), molecular docking helped to uncover the binding poses and key protein-ligand interactions. mdpi.com

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed to establish a quantitative relationship between the three-dimensional properties of the molecules and their biological activities. mdpi.comnih.gov These models generate contour maps that highlight the regions around the ligand where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. This information is then used to guide the design of new compounds with improved inhibitory efficacy and selectivity. mdpi.comnih.gov In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties is also commonly used to assess the drug-likeness of newly synthesized isoindolin-1-one derivatives. rsc.org

Mechanism of Action Studies for Biologically Active Analogues

Understanding the mechanism of action of biologically active this compound analogues is crucial for their development as therapeutic agents. Studies have revealed that these compounds can exert their effects through various mechanisms, including enzyme inhibition and receptor modulation.

Several isoindolin-1-one derivatives have been identified as potent enzyme inhibitors. For example, a series of 3-pyridyl isoindolin-1-ones were developed as highly selective inhibitors of aldosterone (B195564) synthase (CYP11B2), an enzyme involved in the production of aldosterone. nih.gov By inhibiting this enzyme, these compounds can reduce elevated aldosterone levels, which are associated with various cardiovascular and renal diseases. nih.gov Another example is the inhibition of urease, an enzyme implicated in infections by Helicobacter pylori. Isoindolin-1-one derivatives have been shown to effectively inhibit this enzyme, suggesting their potential as anti-ulcer agents. acs.orgresearchgate.net Furthermore, certain analogues have demonstrated inhibitory activity against PI3Kγ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov

In addition to enzyme inhibition, isoindolin-1-one analogues have been shown to modulate the activity of G-protein-coupled receptors (GPCRs). A notable example is the development of novel isoindolin-1-one-based compounds as positive allosteric modulators (PAMs) of group II metabotropic glutamate (B1630785) receptors (mGluR2/mGluR3). acs.orgacs.org These receptors play a crucial role in regulating synaptic transmission, and their modulation by PAMs offers a promising therapeutic strategy for various CNS disorders. acs.orgacs.org Pazinaclone, an isoindolin-1-one derivative, acts as a partial agonist of the γ-aminobutyric acid type A (GABAA) receptor, which accounts for its sedative and anxiolytic properties. acs.orgacs.org

The following table provides a summary of the mechanisms of action for some biologically active isoindolin-1-one analogues.

Analogue Class Mechanism of Action Biological Target Therapeutic Area
3-Pyridyl isoindolin-1-onesEnzyme InhibitionAldosterone Synthase (CYP11B2) nih.govCardiovascular/Renal Diseases
Substituted isoindolin-1-onesEnzyme InhibitionUrease acs.orgresearchgate.netAnti-ulcer/Antibacterial
Isoindolin-1-one derivativesEnzyme InhibitionPI3Kγ nih.govCancer
Isoindolin-1-one-based compoundsPositive Allosteric ModulationmGluR2/mGluR3 acs.orgacs.orgCNS Disorders
PazinaclonePartial AgonismGABAA Receptor acs.orgacs.orgAnxiolytic/Sedative

Therapeutic Potential and Drug Discovery Research

The diverse biological activities of this compound analogues have positioned them as promising candidates in drug discovery research across various therapeutic areas. ontosight.airesearchgate.net Their potential applications span from oncology and neurology to infectious diseases.

In cancer therapy, the constitutive activation of the MAPK (RAS/RAF/MEK/ERK) pathway is a frequent event in many tumors. Isoindolin-1-one derivatives have been developed as potent ERK1/2 inhibitors, demonstrating the ability to inhibit the proliferation of cancer cell lines with KRAS and BRAF mutations. nih.gov One such compound has shown significant in vivo antitumor efficacy in a xenograft model, providing a strong basis for further optimization towards clinical candidates. nih.gov

In the field of neurology, isoindolin-1-one analogues are being explored for the treatment of CNS disorders. As mentioned earlier, their ability to act as positive allosteric modulators of mGluR2/mGluR3 receptors presents a novel approach for treating conditions like schizophrenia and anxiety. acs.orgacs.org Additionally, water-soluble isoindolin-1-one derivatives have been developed as sedative-hypnotic agents with a wide safety margin, offering potential alternatives to existing drugs. jst.go.jp

The therapeutic potential of isoindolin-1-one derivatives also extends to infectious diseases. For example, 2-aryl-isoindolin-1-ones have exhibited broad and potent antiviral activity against various clinical isolates of Enterovirus A71, the causative agent of hand, foot, and mouth disease. mdpi.com Furthermore, certain N-phenyl isoindolinone derivatives have shown significant mortality rates against agricultural pests like Spodoptera litura, indicating their potential application in crop protection. acs.org

The ongoing research and development of isoindolin-1-one analogues in drug discovery programs continue to uncover new therapeutic opportunities. The adaptability of the isoindolin-1-one scaffold allows for the generation of large and diverse chemical libraries, which, when combined with modern screening techniques and computational methods, facilitates the identification of novel drug candidates with improved efficacy and safety profiles. ontosight.aiacs.orgresearchgate.net

Targeting Specific Biological Pathways and Receptors

Analogues of this compound have been ingeniously modified to interact with specific biological targets, demonstrating the scaffold's adaptability for creating potent and selective modulators of key cellular processes.

The isoindolinone core is a recognized scaffold for developing positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABAA) receptor. acs.orgmdpi.compreprints.org These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. acs.org Classical benzodiazepines, which are non-selective GABAA PAMs, are effective anxiolytics and anticonvulsants but are associated with undesirable side effects like sedation and cognitive deficits. acs.org Consequently, there is a significant effort to develop subtype-selective GABAA PAMs to achieve a better therapeutic window. acs.org

Researchers have explored the derivatization of the isoindolinone structure to create ligands that can selectively modulate GABAA receptor subtypes. For instance, the synthesis of 2-(isoindolin-2-yl) esters of aromatic amino acids has been investigated to create potential modulators of the GABAA receptor, with a focus on achieving π-π stacking interactions within the benzodiazepine (B76468) binding site. mdpi.compreprints.org Computational studies, including ADMET profiling and molecular docking, have guided the design of these analogues, leading to the identification of promising candidates for anticonvulsant activity. mdpi.compreprints.org One such study identified a tryptophan derivative that showed a reduction in behavioral seizures in a zebrafish model, comparable to the reference drug diazepam. mdpi.com

Table 1: Investigational Isoindolinone-Based GABAA PAMs

Compound ClassInvestigated ActivityKey FindingsReference(s)
2-(Isoindolin-2-yl) esters of aromatic amino acidsAnticonvulsantTryptophan derivative showed significant seizure reduction in a zebrafish model. mdpi.com
Imidazopyridazine series with isoindolinone modificationsSubtype-selective GABAA PAMsOptimization led to compounds with improved functional selectivity profiles. acs.org

Mutations in the leucine-rich repeat kinase 2 (LRRK2) gene are a significant cause of inherited Parkinson's disease, and its overactivation is linked to the idiopathic form of the disease. nih.gov This has made LRRK2 an attractive target for drug discovery. While direct evidence of this compound analogues as LRRK2 modulators is not extensively documented in the initial search, the broader class of kinase inhibitors often features heterocyclic scaffolds. The development of allosteric modulators for LRRK2 is an active area of research, with nanobodies being identified that can inhibit LRRK2 kinase activity through an allosteric mechanism. nih.gov The adaptability of the isoindolinone scaffold could potentially be exploited to design small molecule allosteric modulators of LRRK2.

The interaction between the p53 tumor suppressor protein and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical pathway in cancer biology. nih.govtandfonline.com Inhibition of this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. tandfonline.compensoft.net The isoindolinone scaffold has proven to be a highly effective template for the design of small molecule inhibitors of the MDM2-p53 interaction. pensoft.netnih.govbeilstein-journals.org

Computational docking studies have guided the design of these inhibitors, which aim to mimic the key interactions of the p53 peptide in the binding pocket of MDM2. pensoft.net A series of 2-N-alkyl-3-aryl-3-alkoxyisoindolinones were synthesized and evaluated, leading to the identification of potent compounds. nih.gov For example, NU8231, a 3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one, was found to have an IC50 of 5.3 µM in an ELISA assay and induced p53-dependent gene transcription. nih.gov Further structural modifications on the isoindolinone scaffold have led to the development of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones, which also show potential as MDM2-p53 interaction inhibitors. beilstein-journals.org

Table 2: Isoindolinone-Based MDM2-p53 Inhibitors

CompoundTargetKey FindingsReference(s)
NU8231MDM2-p53 InteractionIC50 of 5.3 µM in an ELISA assay; induced p53-dependent gene transcription. nih.gov
Spiro[isoindole-1,5'-isoxazolidin]-3(2H)-onesMDM2-p53 InteractionShowed antiproliferative activity in the range of 9–22 μM. beilstein-journals.org

Applications in Cancer Research

The ability of this compound analogues to modulate key cancer-related pathways, particularly the MDM2-p53 interaction, has made them a significant area of focus in cancer research. pensoft.netnih.govbeilstein-journals.org The primary strategy revolves around the reactivation of the p53 tumor suppressor pathway. tandfonline.com

The development of isoindolinone-based MDM2 inhibitors has progressed to advanced preclinical stages. beilstein-journals.org These compounds have demonstrated cellular activity consistent with the inhibition of MDM2-p53 binding and have shown in vivo antitumor activity. beilstein-journals.org For instance, some of these inhibitors have shown potent cell growth inhibitory activity in cancer cell lines with wild-type p53, while being significantly less potent in cells with mutated or deleted p53. nih.gov This selectivity is a key desirable feature for targeted cancer therapies.

In addition to direct MDM2-p53 inhibition, the isoindolinone scaffold is found in other classes of anticancer agents. For example, some isoindolinone derivatives have been explored for their potential as cytotoxic agents against various cancer cell lines. nih.govresearchgate.net Novel synthetic makaluvamine analogues, which contain a related pyrrolo[4,3,2-de]quinolin-8(1H)-one core, have shown potent in vitro cytotoxicity against a panel of human cancer cell lines, including breast, prostate, lung, pancreatic, colon, and brain cancers. nih.gov One of the most effective compounds, FBA-TPQ, inhibited the growth of an MCF-7 breast cancer xenograft in mice. nih.gov

Neuroprotective Applications

The central nervous system activity of this compound analogues extends beyond GABAA receptor modulation to potential neuroprotective applications. The isoindolinone core is present in compounds with demonstrated activity in models of neurological and psychiatric disorders. uni-halle.de For instance, histone deacetylase (HDAC) inhibitors, which have shown promise as neuroprotective agents, sometimes feature heterocyclic structures that can be related to the isoindolinone framework. uni-halle.de

Furthermore, marine-derived fungi have been a source of novel phthalimidine derivatives with interesting biological activities. While not a direct analogue, this highlights the potential of the broader isoindolinone chemical space in yielding neuroprotective compounds.

Preclinical Development and Lead Optimization

The journey of a promising bioactive compound from initial discovery to a potential clinical candidate involves rigorous preclinical development and lead optimization. This process is crucial for identifying molecules with desirable pharmacological and pharmacokinetic properties.

The preclinical evaluation of this compound analogues relies heavily on a battery of in vitro and in vivo bioassays. For anticancer applications, in vitro cytotoxicity is commonly assessed using assays like the MTT assay against a panel of cancer cell lines. nih.gov This is often followed by in vivo studies in animal models, such as human tumor xenografts in immunodeficient mice, to evaluate antitumor efficacy. nih.govnih.gov For example, the in vivo efficacy of FBA-TPQ, a makaluvamine analogue, was demonstrated in a mouse MCF-7 xenograft model of breast cancer. nih.gov

In the context of MDM2-p53 inhibitors, in vitro assays like ELISA are used to quantify the inhibition of the protein-protein interaction. nih.gov Cellular assays, such as Western blotting and reporter gene assays, are employed to confirm the activation of the p53 pathway in cancer cells. pensoft.net For GABAA modulators, in vitro electrophysiology techniques are used to measure the potentiation of GABA-induced currents in cells expressing specific receptor subtypes. acs.org In vivo anticonvulsant activity can be assessed in models like the pentylenetetrazole (PTZ)-induced seizure model in zebrafish. mdpi.compreprints.org

Functional selectivity, or biased signaling, is a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. nih.govnih.gov This concept is particularly important in the development of G protein-coupled receptor (GPCR) modulators, including those targeting GABAA receptors, to separate therapeutic effects from side effects. acs.orgnih.gov

The preclinical development of this compound analogues as GABAA PAMs involves extensive functional selectivity profiling. acs.org This is often achieved using in vitro assays that can dissect the compound's activity on different receptor subtypes and downstream signaling pathways. Techniques like bioluminescence resonance energy transfer (BRET) biosensors can be used to monitor the engagement and activation of various signaling effectors in real-time. nih.gov The goal of this profiling is to identify compounds with a "spiky" structure-activity relationship (SAR), where minor structural changes lead to significant differences in functional profiles, allowing for the fine-tuning of selectivity. acs.org This iterative process of synthesis and functional profiling is crucial for the lead optimization of these analogues towards a clinical candidate with an improved safety and efficacy profile. acs.orgnih.gov

Future Directions and Emerging Research Areas

The isoindolin-1-one (B1195906) scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of intensive research. The exploration of this versatile framework is driven by its presence in numerous biologically active natural products and synthetic compounds. Future research is poised to unlock new therapeutic applications and refine our understanding of this important heterocyclic system. Key emerging areas include the development of innovative and efficient synthetic methodologies, the application of sophisticated analytical techniques for precise characterization, the integration of computational tools for rational drug design, the pursuit of multi-targeted therapies, and the elucidation of natural biosynthetic pathways. These endeavors are paving the way for the next generation of isoindolin-1-one-based therapeutics and chemical probes.

Q & A

Basic Question: What are the established synthetic pathways for 6-Methoxyisoindolin-1-one, and how are they validated?

Methodological Answer:
Synthetic routes typically involve cyclization of methoxy-substituted precursors or functional group modifications of isoindolinone derivatives. Key steps include:

  • Starting Materials : Methoxy-substituted aryl amines or carboxylic acid derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate analogs) .
  • Reaction Conditions : Use of alkylation agents (e.g., tert-butyl groups) or coupling reagents under controlled temperatures (e.g., 199–201°C for intermediate crystallization) .
  • Validation : Characterization via ¹H/¹³C NMR for structural confirmation, HPLC (>97.0% purity thresholds), and mass spectrometry for molecular weight verification .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:
Discrepancies often arise from variations in compound purity, assay conditions, or cell line specificity. Strategies include:

  • Reproducibility Checks : Replicate experiments using standardized purity protocols (e.g., HPLC with C18 columns and acetonitrile/water gradients) .
  • Assay Optimization : Control for factors like solvent polarity (e.g., DMSO concentration in cell-based assays) and incubation time .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare data across studies, accounting for methodological differences .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm methoxy proton integration (~δ 3.8–4.0 ppm) and ¹³C NMR for carbonyl group validation (~δ 170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (e.g., C18) with UV detection at 254 nm to assess purity (>97% threshold) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₉NO₂) .

Advanced Question: What experimental design principles should guide structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

  • Scaffold Modification : Systematically vary substituents (e.g., halogenation at C-4 or C-7) to assess electronic effects on bioactivity .
  • DOE (Design of Experiments) : Use factorial designs to optimize reaction parameters (e.g., catalyst loading, solvent polarity) for derivative synthesis .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases in cancer pathways) .

Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Cytotoxicity Assays : MTT or resazurin-based assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition) with positive controls (e.g., staurosporine) .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Advanced Question: How can mechanistic studies elucidate the role of this compound in modulating cellular pathways?

Methodological Answer:

  • Omics Approaches : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) in treated cells .
  • Kinase Profiling : Use kinase activity arrays (e.g., PamStation®) to map signaling pathway interactions .

Basic Question: What are the best practices for ensuring reproducibility in synthesizing this compound?

Methodological Answer:

  • Detailed Protocols : Document reaction parameters (e.g., solvent ratios, inert gas use) and purification steps (e.g., recrystallization solvents) .
  • Batch Consistency : Validate multiple batches via melting point analysis (e.g., 199–201°C) and comparative NMR .
  • Open Data Sharing : Publish raw spectral data and chromatograms in supplementary materials .

Advanced Question: How can researchers address low yields in the final steps of this compound synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium/copper catalysts for coupling efficiency in cyclization .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) for reaction kinetics .
  • Byproduct Analysis : Use LC-MS to identify and mitigate side products (e.g., hydrolyzed intermediates) .

Basic Question: What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculations : Use ChemAxon or ACD/Labs to estimate lipophilicity .
  • pKa Prediction : Employ SPARC or MarvinSuite for ionization potential .
  • Solubility Modeling : Leverage COSMO-RS or QSPR models for aqueous solubility .

Advanced Question: What strategies validate the target engagement of this compound in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts .
  • Photoaffinity Labeling : Use UV-activatable probes to crosslink the compound to its target .
  • CRISPR Knockout : Generate target gene-KO cell lines to assess compound specificity .

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Reactant of Route 1
6-Methoxyisoindolin-1-one
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6-Methoxyisoindolin-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.